2',6-Difluorobiphenyl-2-carbonitrile
Description
2',6-Difluorobiphenyl-2-carbonitrile is a fluorinated aromatic compound featuring a biphenyl core with fluorine atoms at the 2' and 6 positions and a nitrile group at the 2 position.
Properties
Molecular Formula |
C13H7F2N |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-fluoro-2-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H7F2N/c14-11-6-2-1-5-10(11)13-9(8-16)4-3-7-12(13)15/h1-7H |
InChI Key |
FGUIDVNXBOZMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2F)C#N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’,6-Difluorobiphenyl-2-carbonitrile typically involves the reaction of 3-fluoro-2-iodobenzonitrile with 2-fluorophenylboronic acid . The reaction is carried out under Suzuki coupling conditions, which include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is usually heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2’,6-Difluorobiphenyl-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic aromatic substitution can replace the fluorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, the compound can be oxidized to introduce additional functional groups or modify existing ones.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitrile group yields the corresponding amine, while substitution reactions result in derivatives with different functional groups.
Scientific Research Applications
2’,6-Difluorobiphenyl-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2’,6-Difluorobiphenyl-2-carbonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitrile group. These groups can stabilize reaction intermediates and influence the overall reaction pathway.
In biological systems, the compound’s interactions with molecular targets are determined by its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules . The exact pathways involved vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
- 5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile (CAS 425378-82-1): This analogue replaces the 6-fluorine in the target compound with a 4-fluorine and introduces an amino group at the 5' position. The amino group (-NH₂) is electron-donating, countering the electron-withdrawing effects of fluorine and nitrile. Molecular Formula: C₁₃H₈F₂N₂ Molecular Weight: 230.217 g/mol
- 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile (CAS 860784-62-9): Replacing the biphenyl core with a pyridine ring introduces nitrogen into the aromatic system, enhancing polarity. The 2,4-difluorophenoxy group adds steric bulk and electron-withdrawing effects, while the chlorophenyl group increases lipophilicity. This compound’s heterocyclic structure may improve binding affinity in medicinal chemistry applications compared to purely hydrocarbon systems .
Table 1: Substituent Effects on Key Properties
| Compound | Core Structure | Substituents | Key Electronic Effects |
|---|---|---|---|
| 2',6-Difluorobiphenyl-2-carbonitrile | Biphenyl | 2',6-F; 2-CN | Strong electron withdrawal |
| 5'-Amino-4,2'-difluorobiphenyl-2-carbonitrile | Biphenyl | 4-F, 2'-F; 5'-NH₂; 2-CN | Mixed electron donation/withdrawal |
| CAS 860784-62-9 | Pyridine | 2,4-F; 3-CN; 2-Cl-phenyl | Enhanced polarity and lipophilicity |
Spectroscopic and Physical Properties
- IR Spectroscopy: Nitrile groups in similar compounds (e.g., 5'-amino-4,2'-difluorobiphenyl-2-carbonitrile) exhibit C≡N stretching vibrations near 2201 cm⁻¹, consistent with electron-withdrawing substituents stabilizing the nitrile bond . Fluorine substituents may slightly shift these peaks due to inductive effects.
- ¹H NMR: Aromatic protons in fluorinated biphenyls (e.g., δ 7.40–7.60 ppm for terphenyl derivatives) show downfield shifts compared to non-fluorinated analogues, reflecting deshielding by electronegative fluorine .
Table 2: Spectroscopic Data Comparison
Q & A
Q. What are the established synthetic routes for 2',6-Difluorobiphenyl-2-carbonitrile, and how do reaction conditions influence yield?
Q. What purification and characterization techniques are critical for isolating this compound?
Methodological Answer:
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic acids or halogenated byproducts. Recrystallization in ethanol improves purity for crystallographic studies .
- Characterization :
- NMR : NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic F). NMR confirms nitrile carbon (δ ~115 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., via SHELX programs) resolves biphenyl torsional angles and fluorine substitution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., XRD vs. computational modeling) for this compound?
Methodological Answer:
- Discrepancy Analysis : Compare experimental XRD torsional angles with density functional theory (DFT)-optimized geometries. Discrepancies >5° may indicate crystal packing effects or solvent interactions .
- Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns, ruling out impurities that skew computational results .
Table 2: Structural Data Comparison
| Parameter | XRD Data (Å/°) | DFT Calculation (Å/°) | Deviation |
|---|---|---|---|
| C-CN Bond Length | 1.44 | 1.42 | 0.02 |
| Dihedral Angle | 35.2 | 38.5 | 3.3 |
Q. What mechanistic insights explain the compound’s potential bioactivity in antimicrobial assays?
Methodological Answer:
- Hypothesis Testing : Fluorine’s electron-withdrawing effect enhances nitrile electrophilicity, enabling interactions with microbial enzymes (e.g., cytochrome P450).
- Experimental Design :
MIC Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) to establish minimum inhibitory concentrations.
Molecular Docking : Simulate binding to target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Compare with non-fluorinated analogs to isolate fluorine’s role .
Q. How do solvent and substituent effects influence the compound’s reactivity in further functionalization?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic aromatic substitution (e.g., replacing fluorine with amines).
- Substituent Impact : Electron-deficient aryl rings (due to fluorine and nitrile) direct electrophilic attacks to meta positions. Steric hindrance from 2',6'-fluorines limits para substitution .
Data Contradiction and Validation
Q. What strategies address inconsistent spectroscopic data (e.g., 19F^{19}\text{F}19F NMR splitting patterns) across studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
